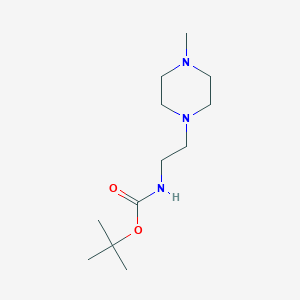

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate

Overview

Description

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-methylpiperazin-1-yl)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate

- tert-Butyl (2-(4-methylpiperazin-2-yl)ethyl)carbamate

Uniqueness

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate is unique due to the presence of the 4-methylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Biological Activity

Overview

tert-Butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate, with the molecular formula C12H25N3O2, is a compound that has garnered interest in the fields of organic synthesis and pharmaceutical research. Its unique structure allows it to function as a building block for more complex molecules and as a potential pharmacological agent, particularly in the study of enzyme inhibitors and receptor ligands .

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to the active site of enzymes, which prevents substrate binding and catalytic activity. This mechanism is crucial in drug development, especially for compounds designed to combat diseases where enzyme activity is dysregulated. Additionally, it may modulate receptor activities, influencing various cellular signaling pathways.

Biological Applications

1. Enzyme Inhibition and Receptor Modulation

- The compound has been studied for its potential role in inhibiting enzymes that are involved in various diseases, including cancer and neurodegenerative disorders. By inhibiting these enzymes, it may help reduce the progression of such diseases.

2. Drug Development

- It has shown promise in the design of new therapeutic agents, particularly anti-tubercular drugs. The presence of the 4-methylpiperazine moiety enhances its biological properties, making it a candidate for further investigation in medicinal chemistry .

3. Neuroprotective Effects

- Research indicates that derivatives of this compound may possess neuroprotective effects against amyloid beta peptide aggregation, which is implicated in Alzheimer's disease. Such compounds can potentially inhibit both β-secretase and acetylcholinesterase, leading to reduced amyloid formation and improved cognitive function .

Study 1: Neuroprotection Against Aβ Aggregation

A study investigating the effects of a related compound (M4) demonstrated moderate protective effects against Aβ 1-42-induced cytotoxicity in astrocytes. The treatment resulted in reduced levels of TNF-α and free radicals, indicating a potential neuroprotective role that could be extrapolated to similar compounds like this compound .

Study 2: Anti-Trypanosomal Activity

Another study highlighted the importance of structural modifications on the biological activity of carbamate derivatives. The findings revealed that specific substitutions influenced both solubility and anti-trypanosomal potency, suggesting that this compound could be optimized for better therapeutic efficacy against parasitic infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | C12H25N3O2 | Enzyme inhibitor, neuroprotective | Unique piperazine moiety enhances activity |

| tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate | C12H24N2O2 | Moderate enzyme inhibition | Lacks methyl substitution |

| tert-Butyl (2-(4-methylpiperazin-2-yl)ethyl)carbamate | C12H25N3O2 | Similar activity profile | Variations in piperazine position alter efficacy |

Properties

IUPAC Name |

tert-butyl N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)13-5-6-15-9-7-14(4)8-10-15/h5-10H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGDQOAVMOEVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.